Methyl-2-ethylene-6-phenyl-benzoate
Description
Methyl-2-ethylene-6-phenyl-benzoate is a benzoic acid derivative with a methyl ester group at the carboxylic acid position and substituents at the 2- and 6-positions of the aromatic ring: an ethylene group (likely a vinyl or substituted alkene) and a phenyl group, respectively. Benzoate esters are widely used in pharmaceuticals, fragrances, and polymer industries due to their stability, solubility profiles, and tunable reactivity based on substituents .
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 2-ethenyl-6-phenylbenzoate |
InChI |
InChI=1S/C16H14O2/c1-3-12-10-7-11-14(15(12)16(17)18-2)13-8-5-4-6-9-13/h3-11H,1H2,2H3 |
InChI Key |
XPSUULFPKAXBCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1C2=CC=CC=C2)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-2-ethylene-6-phenyl-benzoate can be synthesized through esterification reactions. One common method involves the reaction of benzoic acid with methanol in the presence of a strong acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl-2-ethylene-6-phenyl-benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: It can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Grignard reagents are often employed in nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Benzoic acid and methanol.
Reduction: Benzyl alcohol or benzaldehyde, depending on the conditions.
Substitution: Various substituted benzoates, depending on the nucleophile used.
Scientific Research Applications
Methyl-2-ethylene-6-phenyl-benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl-2-ethylene-6-phenyl-benzoate involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects . The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Methyl benzoate lacks ring substituents, resulting in lower molecular weight and higher symmetry . Ethyl 2-methoxybenzoate () introduces an electron-donating methoxy group at position 2, enhancing solubility in polar solvents like ethanol . Phenyl benzoate () replaces the ester’s alkyl group with a phenyl ring, increasing hydrophobicity and rigidity .
- Molecular Weight :
this compound’s inferred molecular weight (~226.28 g/mol) exceeds most analogs due to the combined bulk of the phenyl and ethylene groups.
Physicochemical Properties
| Property | Methyl benzoate | Ethyl 2-methoxybenzoate | Phenyl benzoate | This compound (Inferred) |
|---|---|---|---|---|
| Solubility | Soluble in ethanol | Soluble in ethanol | Low | Moderate (polarity balanced by phenyl/ethylene) |
| Boiling/Melting Point | 199°C (bp) | Not reported | Not reported | Likely >200°C (high molecular weight) |
| Reactivity | Ester hydrolysis | Stabilized by OCH₃ | Slow hydrolysis | Moderate (electron-deficient ethylene group) |
Key Findings :
- Solubility: Ethyl 2-methoxybenzoate’s methoxy group improves ethanol solubility, whereas phenyl substituents (e.g., in phenyl benzoate) reduce it . This compound may exhibit intermediate solubility due to competing hydrophobic (phenyl) and polar (ester, ethylene) groups.
- Thermal Stability : Higher molecular weight and steric bulk in this compound suggest elevated boiling/melting points compared to simpler analogs like methyl benzoate.
- Chemical Reactivity : The ethylene group could activate the ring toward electrophilic substitution, contrasting with the electron-donating methoxy group in Ethyl 2-methoxybenzoate .
Analytical Characterization
Analytical methods for benzoate esters (per ) include:
- Infrared Spectroscopy (IR) : Identifies ester carbonyl (C=O) stretches (~1720 cm⁻¹) and substituent-specific bands (e.g., vinyl C=C in ethylene groups) .
- Nuclear Magnetic Resonance (NMR) : Distinguishes substituent positions (e.g., 2- vs. 6-substituents via coupling patterns) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., loss of methoxy or phenyl groups) .
Research and Application Insights
- Industrial Applications: Methyl benzoate is a common solvent and flavoring agent . Ethyl 2-methoxybenzoate may serve as a fragrance intermediate due to its polar substituent .
Biological Implications :
- Branched/unsaturated analogs like 3-Methyl-2-butenyl benzoate () are studied for antimicrobial activity, hinting at structure-activity relationships for similar compounds .
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